molecular formula C12H16N2O2 B11815283 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11815283
M. Wt: 220.27 g/mol
InChI Key: QKFUKVVKTQNLRU-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products. This compound features a piperidine ring attached to a pyridine ring, with functional groups that make it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the piperidine moiety. Key steps include:

    Nitration and Reduction: Nitration of 4-methylpyridine followed by reduction to obtain 4-methyl-3-aminopyridine.

    Hydroxylation: Introduction of a hydroxyl group at the 6-position of the pyridine ring.

    Piperidine Ring Formation: Cyclization to form the piperidine ring.

    Formylation: Introduction of the aldehyde group at the 1-position of the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 2-(6-oxo-4-methylpyridin-3-yl)piperidine-1-carbaldehyde.

    Reduction: Formation of 2-(6-hydroxy-4-methylpyridin-3-yl)piperidine-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent bonds with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(6-Oxo-4-methylpyridin-3-yl)piperidine-1-carbaldehyde: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which provide versatility in chemical reactions and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(4-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-9-6-12(16)13-7-10(9)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16)

InChI Key

QKFUKVVKTQNLRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C2CCCCN2C=O

Origin of Product

United States

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